molecular formula C13H13NaO4 B1413697 Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate CAS No. 2034161-80-1

Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate

Cat. No.: B1413697
CAS No.: 2034161-80-1
M. Wt: 256.23 g/mol
InChI Key: QIXDQTGZALVPFR-UHFFFAOYSA-M
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Description

“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” is an organic compound that belongs to the class of enolates. Enolates are important intermediates in organic synthesis, known for their reactivity and versatility in forming carbon-carbon bonds. This compound features a sodium ion paired with an enolate anion, which includes an ethoxy group and a methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” typically involves the deprotonation of a suitable precursor using a strong base. Common precursors might include 1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-ene. The reaction is usually carried out in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent moisture and oxygen from interfering with the reaction.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch reactions using similar synthetic routes. The process may include steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the enolate to alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis for constructing complex molecules.

    Biology: May serve as a probe or reagent in biochemical assays.

    Medicine: Potential use in drug development or as a pharmacological tool.

    Industry: Could be used in the manufacture of specialty chemicals or materials.

Mechanism of Action

The mechanism by which “Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” exerts its effects typically involves its reactivity as an enolate. Enolates are nucleophilic and can attack electrophilic centers in other molecules, facilitating various chemical transformations. The molecular targets and pathways involved would depend on the specific reactions and applications.

Comparison with Similar Compounds

Similar Compounds

    Sodium enolate of acetylacetone: Another enolate with similar reactivity but different substituents.

    Sodium ethoxide: A simpler compound with similar nucleophilic properties.

    Sodium phenoxide: Shares the phenyl group but lacks the enolate structure.

Uniqueness

“Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate” is unique due to its specific combination of functional groups, which can impart distinct reactivity and properties compared to other enolates.

Properties

IUPAC Name

sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4.Na/c1-3-17-13(16)12(15)8-11(14)10-6-4-9(2)5-7-10;/h4-8,15H,3H2,1-2H3;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIXDQTGZALVPFR-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=O)C1=CC=C(C=C1)C)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NaO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 2
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 3
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 4
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 5
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate
Reactant of Route 6
Sodium;1-ethoxy-4-(4-methylphenyl)-1,4-dioxobut-2-en-2-olate

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